Moexipril-d3 Hydrochloride
説明
Moexipril-d3 Hydrochloride is a deuterated analog of moexipril hydrochloride, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug used in hypertension management. The deuterium substitution (denoted by "-d3") typically replaces hydrogen atoms at specific positions, often to slow metabolic degradation in pharmacokinetic studies. Structurally, moexipril hydrochloride is defined as [3S-[2[R(R)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid monohydrochloride . It converts enzymatically to its active metabolite, moexiprilat, which inhibits ACE with high selectivity .
特性
分子式 |
C₂₇H₃₂D₃ClN₂O₇ |
|---|---|
分子量 |
538.05 |
同義語 |
(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid-d3 Hydrochloride; CI-925-d3; RS-10085-197-d3; SPM-925-d3; Fempress-d3; Perdix-d3; Univasc-d3; |
製品の起源 |
United States |
化学反応の分析
Key Reaction Conditions:
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | 20–25°C | |
| Solvent | Anhydrous dichloromethane or ethanol | |
| Yield Optimization | pH 4.5–5.5; inert atmosphere |
Hydrolysis to Active Metabolite (Moexiprilat-d3)
Moexipril-d3 hydrochloride acts as a prodrug, undergoing enzymatic hydrolysis to its active form, moexiprilat-d3 :
Kinetic Data:
| Parameter | Value | Method | Source |
|---|---|---|---|
| Hydrolysis Rate (k) | HPLC (pH 2.0) | ||
| Bioactivation Half-life | 2–9 hours | Pharmacokinetic study |
Degradation Pathways
Stability studies reveal pH- and temperature-dependent degradation mechanisms:
Acidic Hydrolysis
Oxidative Degradation
Solid-State Stability
Moexipril-d3 hydrochloride exhibits first-order degradation kinetics in solid-state stability studies :
Interaction with Co-Formulated Agents
When combined with hydrochlorothiazide (HCTZ), moexipril-d3 shows no significant interaction in:
-
Dissolution Profiles : Maintains >85% release within 30 minutes .
-
Stability : No cross-reactivity or byproduct formation observed over 24 months .
Spectrophotometric Analysis
Chromatographic Profiling
| Parameter | HPLC Conditions | Source |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | Phosphate buffer (pH 2.0):ACN (1:1) | |
| Retention Time | 4.2 ± 0.1 minutes |
類似化合物との比較
Structural Comparison
Moexipril hydrochloride shares core features with other ACE inhibitors, such as a proline-like moiety and ester group for prodrug activation. Key distinctions include:
- 6,7-Dimethoxy substitution on the isoquinoline ring, enhancing lipophilicity and ACE binding affinity .
- Ethoxycarbonyl group facilitating hydrolysis to moexiprilat .
Table 1: Structural Features of Moexipril HCl and Similar ACE Inhibitors
| Compound | Key Structural Features | Prodrug Activation Pathway |
|---|---|---|
| Moexipril HCl | 6,7-Dimethoxyisoquinoline, ethoxycarbonyl | Ester hydrolysis to diacid |
| Enalapril | Bicyclic proline analog, ethyl ester | Hepatic esterase cleavage |
| Fosinopril | Phosphinyl-containing ester | Phosphodiesterase cleavage |
| Lisinopril | Lysine-proline analog (non-prodrug) | Direct ACE inhibition |
Pharmacological Activity
Moexiprilat demonstrates potent ACE inhibition, with IC50 values of 2.6 nmol/L (guinea pig serum) and 4.9 nmol/L (rabbit lung ACE) , comparable to enalaprilat but with distinct tissue selectivity . In hypertensive rat models, moexipril showed a threshold dose of 0.3 mg/kg , reducing blood pressure by ~70 mmHg at 3 mg/kg .
Table 2: Pharmacokinetic Parameters
| Parameter | Moexipril HCl | Enalapril | Fosinopril |
|---|---|---|---|
| pKa (25°C) | 3.05, 5.40 | 3.0, 5.5 | 3.1, 4.7 |
| LogP (pH 7.5) | 0.25 | 0.88 | 1.75 |
| Active Metabolite | Moexiprilat | Enalaprilat | Fosinoprilat |
Stability and Degradation
Moexipril hydrochloride degrades under humid conditions (363 K), following the equation:
$$ \ln k_i = (0.0676 \pm 0.016) \cdot RH\% - (15.53 \pm 0.78) $$
Degradation products include diketopiperazine derivatives, identified via HPLC-MS . This sensitivity to humidity contrasts with more stable ACE inhibitors like lisinopril, which lacks ester groups .
Table 3: Stability Data
| Condition | Degradation Rate (Moexipril HCl) | Comparison with Enalapril |
|---|---|---|
| 363 K, 75% RH | $k_i = 0.0676 \cdot RH - 15.53$ | Enalapril: Slower hydrolysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
